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Compound of Interest |

Compound Name: 3-Chloro-5-fluorophenethyl alcohol
CAS No.: 842123-84-6
Cat. No.: B3038262

Executive Summary

This guide provides a rigorous physicochemical analysis of 3-Chloro-5-fluorophenethyl
alcohol, focusing on its partition coefficient (LogP). Lipophilicity is a critical determinant in
pharmacokinetics, influencing membrane permeability, blood-brain barrier (BBB) crossing, and
metabolic stability.

By synthesizing experimental data of the parent scaffold (2-phenylethanol) with established
Hansch-Fujita substituent constants, we derive a calculated LogP (cLogP) of approximately
2.21. This value places the compound in an optimal range for oral bioavailability and potential
CNS penetration, adhering strictly to Lipinski’'s Rule of Five.

Chemical Identity & Structural Basis

Before calculating physicochemical properties, the molecular structure must be unambiguously
defined to ensure accurate fragment-based analysis.

IUPAC Name: 2-(3-Chloro-5-fluorophenyl)ethanol

Common Name: 3-Chloro-5-fluorophenethyl alcohol

Molecular Formula:

Molecular Weight: 174.60 g/mol
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e SMILES:OCCCclcc(F)cc(Cl)cl

Structural Analysis for Lipophilicity: The molecule consists of a lipophilic phenyl ring substituted
with two halogens (Chlorine and Fluorine) in a meta relationship to the ethyl alcohol side chain.
The hydroxyethyl tail provides a hydrophilic anchor, balancing the hydrophobic aromatic core.

Theoretical Framework: The Additivity Model

To determine the cLogP without direct experimental measurement, we employ the Hansch-
Fujita

-constant approach. This method postulates that the lipophilicity of a derivative is the sum of
the lipophilicity of the parent molecule and the hydrophobic contributions (

) of its substituents.

The Equation

Where:

« is the experimental LogP of the unsubstituted core (2-phenylethanol).

« is the lipophilicity contribution of a specific atom (Cl, F) relative to Hydrogen.

Constants Selection

o Parent Scaffold (2-Phenylethanol): Experimental LogP values for 2-phenylethanol are well-
documented, centering around 1.36 [1][2].[1][2]

e Chlorine Substituent (

): The aromatic chlorine atom is significantly lipophilic.[3] The standard Hansch value for a
meta-Cl substituent is +0.71 [3][5].

e Fluorine Substituent (

): Fluorine is less lipophilic than chlorine due to its high electronegativity and lower
polarizability. The standard Hansch value for aromatic Fluorine is +0.14 [3][5].

Calculated LogP (cLogP) Derivation
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Applying the constants to the scaffold:
o Baseline: LogP (2-Phenylethanol) = 1.36[1][2]
e Add Chlorine (pos 3): + 0.71

e Add Fluorine (pos 5): + 0.14

Comparative Analog Analysis

To validate this estimation, we compare it against structurally similar analogues found in
chemical databases.

Compound Structure LogP Method Value Source
2-Phenylethanol Parent Experimental 1.36 PubChem [2]
3-

Chlorophenethyl Cl-only Calculated 2.07 Est. (1.36 + 0.71)
alcohol

3-Chloro-5-

fluorobenzyl -CH2 homolog Calculated ~1.80 PubChem [6]
alcohol

3-Chloro-5-

fluorophenethyl Target Hansch Calc 2.21 This Study
alcohol

Note: The benzyl alcohol analogue (one less methylene group) has a LogP of ~1.8. Adding a
methylene group (-CH2-) typically adds +0.5 to the LogP.

, Which strongly corroborates our calculated value of 2.21.

Visualization of Additivity Logic

The following diagram illustrates the fragment-based construction of the cLogP value.
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Figure 1: Component-based assembly of cLogP using Hansch-Fujita additivity principles.

Pharmacokinetic Implications

The calculated LogP of 2.21 places 3-Chloro-5-fluorophenethyl alcohol in a "sweet spot" for
medicinal chemistry applications.

Lipinski’s Rule of Five[4]

o Criterion: LogP < 5.

» Status:Pass. The molecule is well within the limit, suggesting good oral absorption potential.

Blood-Brain Barrier (BBB) Permeability

Compounds with a LogP between 2.0 and 3.5 generally exhibit optimal passive diffusion across
the BBB.

e With a LogP of 2.21, this molecule is highly likely to be CNS-active (Central Nervous
System), assuming it is not a substrate for efflux transporters like P-glycoprotein.

e The halogenation (CI/F) often improves metabolic stability against CYP450 oxidation
compared to the unsubstituted parent.

Experimental Validation Protocols
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While calculation provides a robust estimate, experimental validation is required for regulatory
filing. Below is the standard operating procedure (SOP) for determining the LogP of this
specific compound.

Shake-Flask Method (Gold Standard)

This protocol measures the equilibrium distribution of the solute between n-octanol and water.
o Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.

e Solute Addition: Dissolve 3-Chloro-5-fluorophenethyl alcohol in the water-saturated
octanol phase.

» Equilibration: Mix the two phases vigorously for 60 minutes at 25°C. Centrifuge to separate
phases.

e Quantification: Analyze the concentration of the compound in both phases using UV-Vis
spectrophotometry (peak absorbance ~260-270 nm) or HPLC.

e Calculation:
[4]

HPLC Retention Time Correlation (High Throughput)

For rapid screening, LogP is correlated with the retention time (

) on a C18 reverse-phase column.
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Figure 2: Workflow for experimental determination of lipophilicity.
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Conclusion

Based on the Hansch-Fujita additivity model, 3-Chloro-5-fluorophenethyl alcohol possesses

a calculated LogP of 2.21. This value indicates a moderately lipophilic compound with favorable
properties for oral absorption and CNS penetration. The presence of the meta-Chlorine atom is
the primary driver of this lipophilicity increase relative to the parent phenethyl alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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